molecular formula C9H14N2O8 B14561135 Diethyl 3,3-dinitropentanedioate CAS No. 62116-19-2

Diethyl 3,3-dinitropentanedioate

Cat. No.: B14561135
CAS No.: 62116-19-2
M. Wt: 278.22 g/mol
InChI Key: ZWOIPFFBFNLQJU-UHFFFAOYSA-N
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Description

Diethyl 3,3-dinitropentanedioate is an organic compound with the molecular formula C9H14N2O8 It is a dinitro derivative of diethyl pentanedioate, characterized by the presence of two nitro groups attached to the third carbon of the pentanedioate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 3,3-dinitropentanedioate can be synthesized through the nitration of diethyl pentanedioate. The nitration process typically involves the reaction of diethyl pentanedioate with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced nitration reactors allows for precise control over reaction parameters, minimizing the formation of by-products and ensuring high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,3-dinitropentanedioate undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

    Hydrolysis: The ester groups in this compound can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Diethyl 3,3-diaminopentanedioate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3,3-dinitropentanedioic acid.

Scientific Research Applications

Diethyl 3,3-dinitropentanedioate has several applications in scientific research:

    Organic Synthesis: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of advanced materials with specific properties, such as explosives and propellants.

    Biological Studies: Researchers use this compound to study the effects of nitro-containing compounds on biological systems, including their potential as antimicrobial agents.

Mechanism of Action

The mechanism of action of diethyl 3,3-dinitropentanedioate involves its interaction with biological molecules through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive nitrogen species that can modify proteins, nucleic acids, and other cellular components. The compound’s effects are mediated through pathways involving oxidative stress and nitrosative stress.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 3,3-difluoropentanedioate: A fluorinated analog with different reactivity and applications.

    Diethyl 3,3-diaminopentanedioate: A reduced form with amino groups instead of nitro groups.

Uniqueness

Diethyl 3,3-dinitropentanedioate is unique due to its specific nitro functional groups, which impart distinct chemical reactivity and biological activity Its ability to undergo selective reduction and substitution reactions makes it a valuable intermediate in organic synthesis

Properties

CAS No.

62116-19-2

Molecular Formula

C9H14N2O8

Molecular Weight

278.22 g/mol

IUPAC Name

diethyl 3,3-dinitropentanedioate

InChI

InChI=1S/C9H14N2O8/c1-3-18-7(12)5-9(10(14)15,11(16)17)6-8(13)19-4-2/h3-6H2,1-2H3

InChI Key

ZWOIPFFBFNLQJU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CC(=O)OCC)([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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